molecular formula C8H8F3NO2 B3006124 2-((6-(Trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol CAS No. 1607268-76-7

2-((6-(Trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol

Cat. No.: B3006124
CAS No.: 1607268-76-7
M. Wt: 207.152
InChI Key: NAAGOZCFPCNEND-UHFFFAOYSA-N
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Description

2-((6-(Trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(Trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol typically involves the reaction of 6-(trifluoromethyl)pyridin-2-ol with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction, followed by purification steps to isolate the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis process .

Scientific Research Applications

2-((6-(Trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-((6-(Trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((6-(Trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol is unique due to the specific positioning of the trifluoromethyl group and the hydroxyl group, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable building block in various chemical and pharmaceutical applications .

Properties

IUPAC Name

2-[6-(trifluoromethyl)pyridin-2-yl]oxyethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO2/c9-8(10,11)6-2-1-3-7(12-6)14-5-4-13/h1-3,13H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAAGOZCFPCNEND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)OCCO)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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